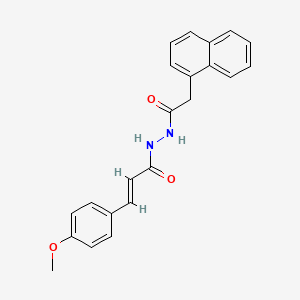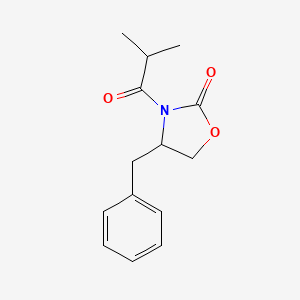
(S)-5-(2,4-Difluoro-phenyl)-2-pyrrolidin-2-YL-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-(2,4-Difluoro-phenyl)-2-pyrrolidin-2-YL-1H-imidazole is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolidine ring and an imidazole ring, both of which are crucial for its biological activity. The presence of the difluoro-phenyl group enhances its chemical stability and biological efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(2,4-Difluoro-phenyl)-2-pyrrolidin-2-YL-1H-imidazole typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Difluoro-phenyl Group: This step often involves the use of difluorobenzene derivatives in a substitution reaction.
Formation of the Imidazole Ring: This is usually accomplished through a cyclization reaction involving an amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure the efficient formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-(2,4-Difluoro-phenyl)-2-pyrrolidin-2-YL-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoro-phenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(S)-5-(2,4-Difluoro-phenyl)-2-pyrrolidin-2-YL-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-5-(2,4-Difluoro-phenyl)-2-pyrrolidin-2-YL-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-(2,4-Difluoro-phenyl)-piperazine
- (S)-2-(2,4-Difluoro-phenyl)-propionic acid
Uniqueness
(S)-5-(2,4-Difluoro-phenyl)-2-pyrrolidin-2-YL-1H-imidazole is unique due to its specific combination of a pyrrolidine ring, an imidazole ring, and a difluoro-phenyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C13H13F2N3 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
5-(2,4-difluorophenyl)-2-pyrrolidin-2-yl-1H-imidazole |
InChI |
InChI=1S/C13H13F2N3/c14-8-3-4-9(10(15)6-8)12-7-17-13(18-12)11-2-1-5-16-11/h3-4,6-7,11,16H,1-2,5H2,(H,17,18) |
Clé InChI |
IXIRVGUMMIBMSO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=NC=C(N2)C3=C(C=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801407.png)
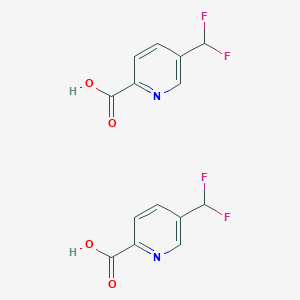
![Tert-butyl-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-dimethylsilane](/img/structure/B14801413.png)
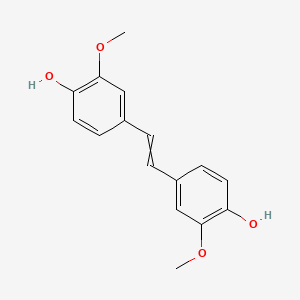

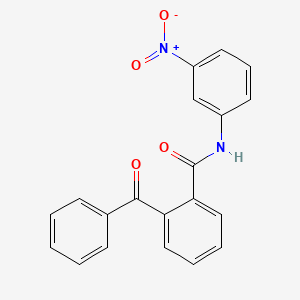
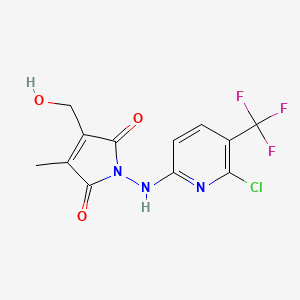
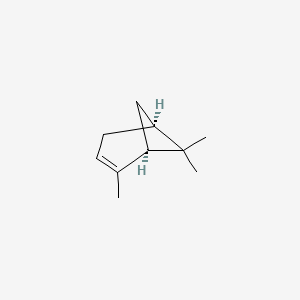

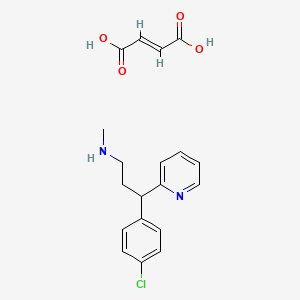

![6-chloro-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B14801470.png)
